molecular formula C9H17NO B7902294 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B7902294
M. Wt: 155.24 g/mol
InChI Key: YEGVSZCKCUEXBH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol is a bicyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound features a bicyclo[222]octane core with an aminomethyl group at the 4-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of bicyclo[2.2.2]octane derivatives.

    Functional Group Introduction:

    Hydroxyl Group Addition: The hydroxyl group at the 1-position is introduced via oxidation reactions or through the use of protecting group strategies followed by deprotection.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce the aminomethyl group.

    Oxidation Reactions: To introduce the hydroxyl group.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Nucleophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: The parent hydrocarbon structure without functional groups.

    4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    4-(Aminomethyl)bicyclo[2.2.2]octane: A similar compound without the hydroxyl group.

Uniqueness

4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8-1-4-9(11,5-2-8)6-3-8/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVSZCKCUEXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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